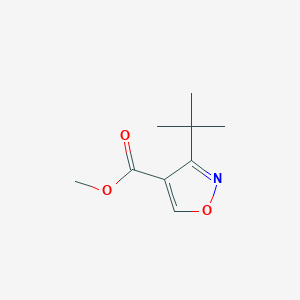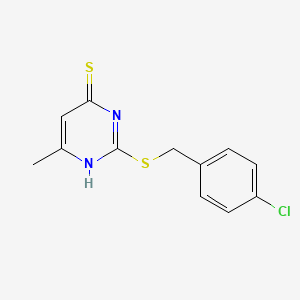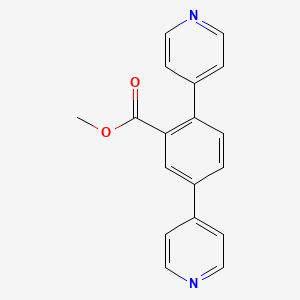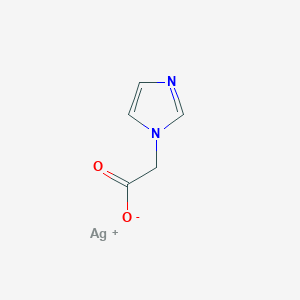
Silver(I) 2-(1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(I) 2-(1H-imidazol-1-yl)acetate is a coordination compound that features a silver ion coordinated to a 2-(1H-imidazol-1-yl)acetate ligand. This compound is of interest due to its potential applications in various fields, including catalysis and medicinal chemistry. The imidazole ring in the ligand provides unique electronic properties, making it a versatile component in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver(I) 2-(1H-imidazol-1-yl)acetate typically involves the reaction of silver salts with 2-(1H-imidazol-1-yl)acetic acid. A common method includes dissolving silver nitrate in water, followed by the addition of 2-(1H-imidazol-1-yl)acetic acid under stirring conditions. The reaction mixture is then allowed to react at room temperature, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Silver(I) 2-(1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The silver ion can participate in oxidation reactions, where it is reduced to metallic silver.
Substitution: The imidazole ligand can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using other ligands such as phosphines or amines.
Major Products:
Oxidation: Metallic silver and oxidized products of the imidazole ligand.
Substitution: New coordination compounds with different ligands replacing the imidazole ligand.
Scientific Research Applications
Silver(I) 2-(1H-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including olefin metathesis and coupling reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other silver-based compounds.
Mechanism of Action
The mechanism of action of Silver(I) 2-(1H-imidazol-1-yl)acetate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of bacterial cell walls and inhibition of enzyme activity. This results in the antibacterial properties of the compound. The imidazole ligand also contributes to the stability and solubility of the compound, enhancing its effectiveness.
Comparison with Similar Compounds
Silver(I) acetate: Lacks the imidazole ligand, making it less versatile in coordination chemistry.
Silver(I) 2-(1H-pyridyl)acetate: Similar structure but with a pyridine ring instead of an imidazole ring, leading to different electronic properties.
Silver(I) 2-(1H-benzimidazol-1-yl)acetate: Contains a benzimidazole ring, which provides different steric and electronic effects.
Uniqueness: Silver(I) 2-(1H-imidazol-1-yl)acetate is unique due to the presence of the imidazole ligand, which offers distinct electronic properties and coordination behavior. This makes it a valuable compound in various applications, particularly in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C5H5AgN2O2 |
|---|---|
Molecular Weight |
232.97 g/mol |
IUPAC Name |
silver;2-imidazol-1-ylacetate |
InChI |
InChI=1S/C5H6N2O2.Ag/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);/q;+1/p-1 |
InChI Key |
BMPRIEOEZRZIFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C=N1)CC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
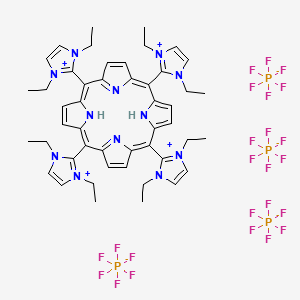
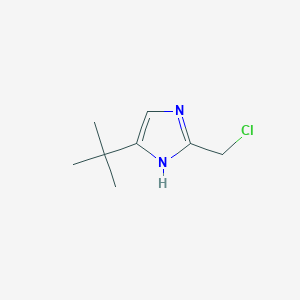
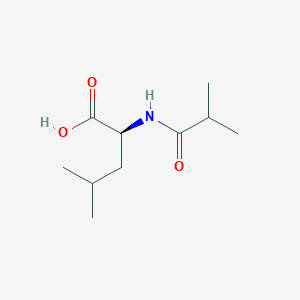
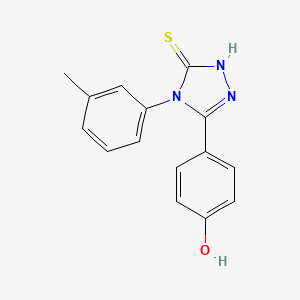

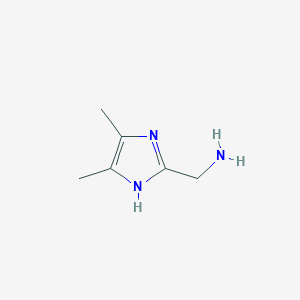
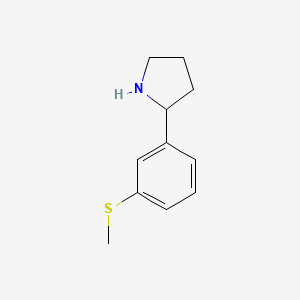
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
